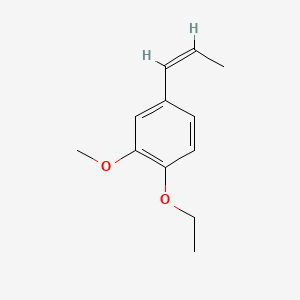
1-Ethoxy-2-methoxy-4-(1-propenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of isoeugenyl ethyl ether, (Z)- typically involves the etherification of isoeugenol. This process can be achieved through various synthetic routes, including:
Etherification Reaction: Isoeugenol can be reacted with ethyl iodide in the presence of a base such as potassium carbonate to form isoeugenyl ethyl ether.
Catalytic Methods: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the etherification process under mild conditions.
Industrial production methods often involve optimizing these reactions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Isoeugenyl ethyl ether, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert isoeugenyl ethyl ether to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ether group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols.
Scientific Research Applications
Isoeugenyl ethyl ether, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which isoeugenyl ethyl ether, (Z)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Isoeugenyl ethyl ether, (Z)- can be compared with other similar compounds such as:
Isoeugenol: The parent compound from which isoeugenyl ethyl ether is derived. It shares similar chemical properties but differs in its etherification.
Eugenol: Another related compound with similar aromatic properties but different functional groups.
Vanillin: A compound with a similar aromatic structure but different functional groups and applications.
The uniqueness of isoeugenyl ethyl ether, (Z)- lies in its specific etherification, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
137138-52-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |
InChI Key |
AOSKXPFBGRLCEG-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)OC |
melting_point |
63 - 64 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















